4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol
Description
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol is a polycyclic aromatic compound featuring an indazole core substituted with a p-tolyl group (methylphenyl) at the N1 position and hydroxyl groups at positions 6 (indazole ring) and 1,3 (benzene ring). Its molecular formula is C19H15N2O3, with a molecular weight of 311.34 g/mol (calculated). The compound’s structure combines the rigidity of the indazole scaffold with the lipophilic p-tolyl group and polar phenolic hydroxyls, making it a candidate for biological activity studies, particularly in receptor binding (e.g., estrogen receptors) due to structural similarities to known ligands .
Properties
CAS No. |
680610-95-1 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[6-hydroxy-1-(4-methylphenyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C20H16N2O3/c1-12-2-4-13(5-3-12)22-18-10-14(23)6-8-16(18)20(21-22)17-9-7-15(24)11-19(17)25/h2-11,23-25H,1H3 |
InChI Key |
FNMXQCQMYOCDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxyindazole with p-tolyl benzene-1,3-diol under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxy and tolyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzene-1,3-diol derivatives with heterocyclic substituents. Below is a systematic comparison with key analogs:
Indazole-Based Derivatives
Table 1: Structural and Functional Differences in Indazole Derivatives
Key Observations :
- Trifluoromethyl (CF3) groups in WAY-169916 and related compounds () confer metabolic stability and stronger receptor binding due to electronegativity and steric effects.
- Substituent position (N1 vs. N2 alkylation) alters receptor interaction; N1-substituted indazoles (target compound) may exhibit distinct ER binding modes compared to N2-substituted derivatives .
Non-Indazole Benzene-1,3-diol Derivatives
Table 2: Comparison with Benzene-1,3-diol Derivatives Featuring Alternative Heterocycles
Key Observations :
- Oxyresveratrol (), a natural stilbene, shares phenolic hydroxyls with the target compound but lacks the heterocyclic scaffold, highlighting the role of the indazole ring in conferring rigidity for receptor interactions.
Substituent Impact on Physicochemical Properties
Table 3: Substituent Effects on Melting Points and Solubility
Biological Activity
4-(6-Hydroxy-1-(p-tolyl)-1H-indazol-3-yl)benzene-1,3-diol is a synthetic compound characterized by its complex structure that combines an indazole moiety with a hydroxylated benzene ring. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 242.23 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to affect various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid production pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 5 - 10 μg/mL |
The compound demonstrates bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with moderate to good antibiofilm activity .
Antioxidant Activity
The presence of hydroxyl groups in the compound enhances its potential as an antioxidant. Studies have indicated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Indazole Moiety : Known for its role in various biological processes.
- Hydroxylated Benzene Ring : Contributes to increased solubility and reactivity with biological targets.
Comparative studies with similar compounds have highlighted the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Hydroxyindole | Hydroxylated indole derivative | Antioxidant properties |
| 4-Hydroxycoumarin | Coumarin with hydroxyl group | Anticoagulant activity |
| Indomethacin | Indole derivative with anti-inflammatory properties | Non-steroidal anti-inflammatory drug |
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with varying doses of the compound demonstrated significant reductions in bacterial load and inflammation markers.
- In Vitro Studies : Cell culture experiments revealed that treatment with the compound led to decreased cell viability in cancer cell lines, indicating potential anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
